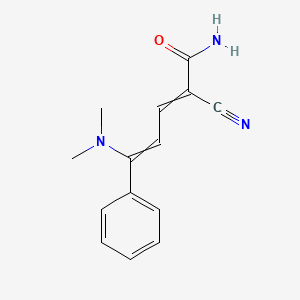
2-Cyano-5-(dimethylamino)-5-phenylpenta-2,4-dienamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-5-(dimethylamino)-5-phenylpenta-2,4-dienamide is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound belongs to the class of enaminones, which are known for their versatility in synthetic chemistry and their biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-5-(dimethylamino)-5-phenylpenta-2,4-dienamide typically involves the reaction of cyanoacetamide with vinamidinium salts. One common method involves adding cyanoacetamide to a solution of sodium ethoxide in anhydrous ethanol. The mixture is stirred at room temperature for 30 minutes, then cooled to 0°C. The vinamidinium salt is then slowly added, and the reaction is allowed to proceed for 40 minutes at 0°C .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyano-5-(dimethylamino)-5-phenylpenta-2,4-dienamide can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles due to the presence of the cyano group.
Condensation Reactions: It can participate in Knoevenagel condensation reactions, forming various substituted products.
Cyclization Reactions: The compound can undergo cyclization to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases such as sodium ethoxide and nucleophiles like amines. Reaction conditions often involve low temperatures to control the reaction rate and prevent side reactions .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in Knoevenagel condensation reactions, the products are typically substituted alkenes.
Aplicaciones Científicas De Investigación
2-Cyano-5-(dimethylamino)-5-phenylpenta-2,4-dienamide has several applications in scientific research:
Propiedades
Número CAS |
54818-68-7 |
|---|---|
Fórmula molecular |
C14H15N3O |
Peso molecular |
241.29 g/mol |
Nombre IUPAC |
2-cyano-5-(dimethylamino)-5-phenylpenta-2,4-dienamide |
InChI |
InChI=1S/C14H15N3O/c1-17(2)13(11-6-4-3-5-7-11)9-8-12(10-15)14(16)18/h3-9H,1-2H3,(H2,16,18) |
Clave InChI |
SQVPRZPJMZLJCJ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=CC=C(C#N)C(=O)N)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2'-({[Di(prop-2-en-1-yl)amino]methyl}azanediyl)di(ethan-1-ol)](/img/structure/B14626878.png)
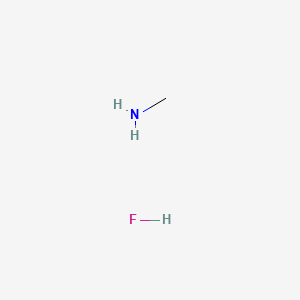

![{(2S,3R)-2-[(4-Methoxyphenyl)methyl]piperidin-3-yl}methanol](/img/structure/B14626892.png)


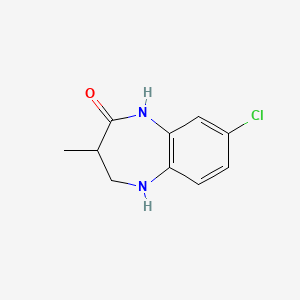
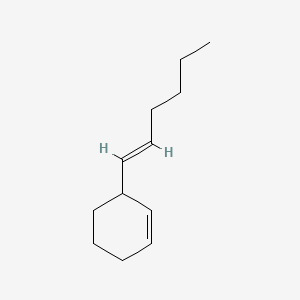
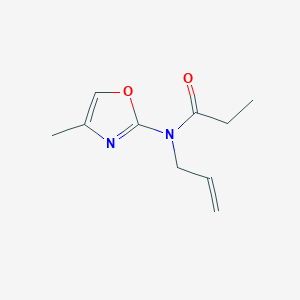
![N-[(E)-[(2,6-dichlorophenyl)hydrazinylidene]methyl]acetamide](/img/structure/B14626917.png)
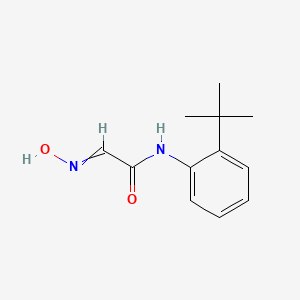
stannane](/img/structure/B14626925.png)

